molecular formula C7H4Br2N2 B1429473 5-(Dibromomethyl)pyridine-2-carbonitrile CAS No. 1379354-76-3

5-(Dibromomethyl)pyridine-2-carbonitrile

Cat. No. B1429473
M. Wt: 275.93 g/mol
InChI Key: VRWSHCSJIMRNQG-UHFFFAOYSA-N
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Description

5-(Dibromomethyl)pyridine-2-carbonitrile is a chemical compound with the CAS Number: 1379354-76-3. It has a linear formula of C7H4Br2N2 . The compound appears as a white solid .


Molecular Structure Analysis

The InChI code for 5-(Dibromomethyl)pyridine-2-carbonitrile is 1S/C7H4Br2N2/c8-7(9)5-1-2-6(3-10)11-4-5/h1-2,4,7H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-(Dibromomethyl)pyridine-2-carbonitrile has a molecular weight of 275.93 . It is a white solid and should be stored at a temperature between 0-5°C .

Scientific Research Applications

Synthesis and Characterization of Pyridine Derivatives

Pyridine derivatives have been synthesized and characterized to understand their structural, spectroscopic, and potential applications. For instance, Tranfić et al. (2011) described the synthesis, X-ray, and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, showcasing its structural differences compared to corresponding 3-cyano-5-nitro-pyridines and its non-fluorescent nature despite structural similarities to related compounds. This research highlights the intricate relationship between structure and properties in pyridine derivatives, which could extend to the study and application of 5-(Dibromomethyl)pyridine-2-carbonitrile (Tranfić et al., 2011).

Corrosion Inhibition

Pyridine derivatives have also been investigated for their corrosion inhibition properties. Sudheer & Quraishi (2015) explored the corrosion inhibition effect of aryl pyrazolo pyridines on copper in a hydrochloric acid system, demonstrating how these derivatives can significantly protect metals against corrosion. This application could be relevant to 5-(Dibromomethyl)pyridine-2-carbonitrile, suggesting its potential as a corrosion inhibitor (Sudheer & Quraishi, 2015).

Antimicrobial Activity

Elgemeie et al. (2017) synthesized and characterized novel pyridones with potential antimicrobial activity. By exploring the reactivity and structural analysis of these compounds, the research contributes to the broader understanding of pyridine derivatives as antimicrobial agents. This indicates the possibility of 5-(Dibromomethyl)pyridine-2-carbonitrile derivatives being utilized in antimicrobial studies (Elgemeie et al., 2017).

Development of Kinase Inhibitors

The scalable synthesis of kinase inhibitors, such as BMS-986236, showcases the use of pyridine derivatives in developing therapeutic agents. This process, detailed by Arunachalam et al. (2019), emphasizes safety and efficiency in the synthesis of complex molecules, indicating the potential role of 5-(Dibromomethyl)pyridine-2-carbonitrile in the pharmaceutical industry (Arunachalam et al., 2019).

properties

IUPAC Name

5-(dibromomethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-7(9)5-1-2-6(3-10)11-4-5/h1-2,4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWSHCSJIMRNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(Br)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dibromomethyl)pyridine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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